ethyl (1E)-N-cyanoethanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1E)-N-cyanoethanimidate is an organic compound that belongs to the class of esters. Esters are known for their wide occurrence in nature and their significant commercial uses. This compound is characterized by the presence of a cyano group (-CN) and an imidate group (-C=N-OR) in its structure. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ethyl (1E)-N-cyanoethanimidate typically involves the reaction of ethyl cyanoacetate with amines. One common method is the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures. For instance, the fusion of aromatic amines with an excess amount of ethyl cyanoacetate at 150°C can yield cyanoacetanilide derivatives .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and controlled reaction conditions can enhance the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl (1E)-N-cyanoethanimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other useful compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and water radical cations.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Products may include quaternary ammonium cations.
Reduction: Products can include primary amines or alcohols.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Ethyl (1E)-N-cyanoethanimidate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (1E)-N-cyanoethanimidate involves its interaction with specific molecular targets. For example, it can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. The cyano group can also participate in various chemical transformations, contributing to the compound’s reactivity .
Comparison with Similar Compounds
Ethyl (1E)-N-cyanoethanimidate can be compared with other similar compounds, such as:
Methyl cyanoacetate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl cyanoacetate: Lacks the imidate group but has a similar cyano group.
Cyanoacetamides: These compounds have a cyano group and an amide group, making them structurally related.
Uniqueness: this compound is unique due to its combination of the cyano and imidate groups, which confer specific reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
ethyl (1E)-N-cyanoethanimidate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-3-8-5(2)7-4-6/h3H2,1-2H3/b7-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVWUINOWYHRAA-FNORWQNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NC#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=N/C#N)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.